Comprehensive Technical Whitepaper: Chemical Structure, Physical Properties, and Analytical Applications of Dechloro Haloperidol Decanoate-d19
Comprehensive Technical Whitepaper: Chemical Structure, Physical Properties, and Analytical Applications of Dechloro Haloperidol Decanoate-d19
Executive Summary
In the rigorous landscape of neuroleptic drug development, tracking pharmacopeial impurities and understanding their pharmacokinetic profiles is paramount. Dechloro haloperidol decanoate-d19 (CAS: 2714473-87-5) serves as a highly specialized, stable isotope-labeled internal standard (IS)[1]. It is the perdeuterated form of Haloperidol Decanoate EP Impurity A (Dechloro Haloperidol Decanoate)[2]. This whitepaper provides an in-depth mechanistic analysis of its chemical structure, physical properties, and its critical role in self-validating LC-MS/MS workflows for drug monitoring.
Structural Elucidation and Chemical Identity
Haloperidol decanoate is a highly lipophilic prodrug designed for long-acting intramuscular depot injection. During the synthesis of the active pharmaceutical ingredient (API), the omission or reductive loss of the chlorine atom on the p-chlorophenyl ring leads to the formation of the dechloro impurity[3].
By esterifying this dechloro base with a perdeuterated decanoic acid chain (where 19 hydrogen atoms are replaced by deuterium), we obtain Dechloro haloperidol decanoate-d19 .
Table 1: Physicochemical and Structural Data
| Property | Value | Mechanistic Significance |
| Chemical Name | 1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl decanoate-d19 | Defines the core fluorobutyrophenone and phenylpiperidine moieties. |
| CAS Number | 2714473-87-5[1] | Unique identifier for the d19 isotopologue. |
| Molecular Formula | C₃₁H₂₃D₁₉FNO₃[1] | Highlights the 19 deuterium atoms localized entirely on the ester chain. |
| Molecular Weight | 514.79 g/mol [1] | A +19 Da mass shift compared to the unlabelled impurity (495.7 g/mol )[3]. |
| Lipophilicity (LogP) | ~7.8 (Predicted)[3] | Dictates high solubility in organic solvents and requires low-bind plastics. |
| Appearance | Off-white powder to viscous oil | Characteristic of long-chain fatty acid esters at room temperature. |
The Rationale Behind the -d19 Isotopic Label
The selection of a perdeuterated decanoate chain (-d19) rather than a ring-deuterated analog is a strategic analytical choice. The heavy incorporation of 19 deuterium atoms creates a massive +19 Da mass differential . This causality is critical: it completely eliminates the risk of isotopic cross-talk from the natural M+2 or M+3 isotopic envelope of the unlabelled analyte, ensuring absolute quantification fidelity in complex biological matrices[4].
Origin and Mechanistic Significance of the Impurity
Dechloro haloperidol decanoate is classified under the European Pharmacopoeia (EP) as Impurity A[2]. It originates either from impurities in the starting materials (e.g., using 4-phenylpiperidin-4-ol instead of the chlorinated precursor) or via catalytic reductive dechlorination during synthesis[5].
Fig 1. Synthesis pathway of Dechloro Haloperidol Decanoate-d19 via acylation of the dechloro base.
Physical Properties and Handling Dynamics
As a long-chain ester, dechloro haloperidol decanoate-d19 exhibits extreme hydrophobicity.
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Solubility Causality: It is practically insoluble in water but highly soluble in aprotic organic solvents (e.g., DMSO, dichloromethane) and alcohols (methanol, ethanol)[2]. This lipophilicity dictates that all stock solutions must be prepared in 100% organic solvents to prevent precipitation.
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Thermal Stability: The ester linkage is susceptible to thermal and hydrolytic degradation (saponification) at high pH or elevated temperatures[6]. Consequently, storage at -20°C in an inert atmosphere is mandated to maintain structural integrity.
Analytical Workflows: Self-Validating LC-MS/MS Protocol
To utilize this compound as an internal standard for pharmacokinetic profiling, the experimental protocol must be designed to prevent ex vivo esterase activity. If the decanoate chain is hydrolyzed during sample preparation, the assay will falsely elevate the levels of the free base[6].
Step-by-Step Methodology: Plasma Extraction
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Standard Preparation: Dissolve Dechloro Haloperidol Decanoate-d19 in 100% LC-MS grade methanol to yield a 1 mg/mL stock. Causality: Methanol ensures complete solvation of the lipophilic decanoate chain while preventing aqueous hydrolysis.
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Matrix Spiking: Aliquot 100 µL of the biological matrix (plasma/serum) into a low-bind microcentrifuge tube. Add 10 µL of the working IS solution (100 ng/mL).
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Protein Precipitation (Crash): Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Causality: Cold ACN rapidly denatures plasma esterases, locking the prodrug in its esterified state. The acidic environment further stabilizes the ester bond against base-catalyzed hydrolysis.
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Centrifugation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
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Supernatant Recovery: Transfer 200 µL of the supernatant to a glass autosampler vial equipped with a low-volume insert.
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UHPLC-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 column using a rapid gradient of Water/0.1% Formic Acid and ACN/0.1% Formic Acid to ensure sharp peak shapes for lipophilic analytes.
Fig 2. Self-validating LC-MS/MS sample preparation and analytical workflow for lipophilic prodrugs.
Data Presentation: Mass Spectrometry Fragmentation
In positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ . The primary fragmentation pathway involves the collision-induced cleavage of the ester bond, resulting in the neutral loss of the deuterated decanoic acid and the formation of the highly stable dechloro haloperidol carbocation[7].
Table 2: Predicted MRM Transitions for Mass Spectrometry
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragmentation Mechanism |
| Dechloro Haloperidol Decanoate | 496.3 | 165.1 | 25 | Cleavage yielding the fluorobutyrophenone moiety. |
| Dechloro Haloperidol Decanoate-d19 | 515.4 | 165.1 | 25 | The +19 mass shift is isolated to the precursor; the product ion remains unlabelled. |
| Dechloro Haloperidol Decanoate-d19 | 515.4 | 342.2 | 20 | Neutral loss of decanoic acid-d19, yielding the dechloro haloperidol base. |
Note: The shared product ion (m/z 165.1) between the unlabelled and labelled compounds is a hallmark of ester-chain-only deuteration, allowing for highly consistent collision energy optimization across the assay.
References
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Pharmaffiliates. "Dechloro Haloperidol Decanoate-d19 - Catalogue No.:PA STI 024760". Pharmaffiliates. Available at:[Link]
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Briti Scientific. "Haloperidol Decanoate EP Impurity A". Briti Scientific. Available at:[Link]
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National Center for Biotechnology Information (NCBI). "Dechloro Haloperidol Decanoate | C31H42FNO3 | CID 76956969". PubChem. Available at:[Link]
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MDPI. "Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis". MDPI. Available at:[Link]
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National Center for Biotechnology Information (NCBI). "Prioritization of Putative Metabolite identifications in LC-MS/MS Experiments Using a Computational Pipeline". PMC. Available at:[Link]
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- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. britiscientific.com [britiscientific.com]
- 3. Dechloro Haloperidol Decanoate | C31H42FNO3 | CID 76956969 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. synthinkchemicals.com [synthinkchemicals.com]
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